Isrib

Stereochemistry Potency comparison ATF4 reporter assay

Specify trans-isomer ISRIB (CAS 548470-11-7) for 100-fold potency advantage over cis-isomer (IC50 5 nM vs 600 nM). This stereochemically-defined eIF2B activator reverses eIF2α phosphorylation effects without blocking upstream stress-sensing kinases (PERK, PKR, GCN2, HRI)—a critical mechanistic distinction from PERK inhibitors (GSK2606414, GSK2656157). Supplies reproducible BBB penetration (brain:plasma 0.35–1.62) and ~8 h plasma t½ for once-daily rodent dosing. Essential reference standard for benchmarking novel eIF2B activators and host-directed therapy studies.

Molecular Formula C22H24Cl2N2O4
Molecular Weight 451.3 g/mol
CAS No. 548470-11-7
Cat. No. B1663759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsrib
CAS548470-11-7
Synonyms2-(4-chlorophenoxy)-N-(4-(2-(4-chlorophenoxy)acetamido)cyclohexyl)acetamide
cis-ISRIB
ISRIB compound
trans-ISRIB
Molecular FormulaC22H24Cl2N2O4
Molecular Weight451.3 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28)
InChIKeyHJGMCDHQPXTGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ISRIB (CAS 548470-11-7) Procurement Guide: eIF2B Activator for Integrated Stress Response Research


ISRIB (Integrated Stress Response InhiBitor) is a small-molecule modulator of the integrated stress response (ISR) that functions as an activator of eukaryotic translation initiation factor 2B (eIF2B), antagonizing the translational repression induced by eIF2α phosphorylation [1]. The compound is supplied predominantly as the trans-isomer (trans-ISRIB), which represents the stereochemically active form with an IC50 of 5 nM in cellular assays measuring reversal of eIF2α phosphorylation effects [2]. ISRIB has demonstrated reproducible blood-brain barrier penetration in rodent models with a plasma half-life of approximately 8 hours following intraperitoneal administration, enabling its application in central nervous system research [3].

ISRIB Stereochemistry and Target Selectivity: Why Not All eIF2B Modulators Are Interchangeable


Generic substitution among ISR-targeting compounds fails due to three critical differentiators: stereochemical identity, mechanism of action relative to eIF2α phosphorylation, and divergent biological outcomes. The cis-isomer of ISRIB exhibits approximately 100-fold lower potency (IC50 = 600 nM) compared to the trans-isomer (IC50 = 5 nM) in identical cellular assays [1]. Mechanistically, ISRIB functions downstream of eIF2α phosphorylation as an eIF2B activator, fundamentally distinct from upstream PERK kinase inhibitors such as GSK2606414 or eIF2α phosphatase modulators such as Sephin1, which respectively inhibit ISR initiation or prolong ISR activation [2]. Critically, newer eIF2B activators including 2BAct and PRXS571 have demonstrated accelerated disease progression in ALS mouse models—a detrimental effect not uniformly observed with ISRIB in all contexts—underscoring that even structurally related eIF2B activators cannot be presumed equivalent [3].

ISRIB vs. Alternatives: Quantitative Differentiation in Stereochemistry, Selectivity, Pharmacokinetics, and In Vivo Performance


Trans-ISRIB vs. Cis-ISRIB: 100-Fold Stereochemical Potency Differential

The trans-isomer of ISRIB demonstrates 100-fold greater potency than the cis-isomer in reversing eIF2α phosphorylation effects. This stereospecificity confirms that only trans-ISRIB engages the cellular target (eIF2B) with high affinity [1].

Stereochemistry Potency comparison ATF4 reporter assay

ISRIB vs. PERK Kinase Inhibitors: Downstream Target Engagement Without Direct Kinase Inhibition

ISRIB activates eIF2B downstream of eIF2α phosphorylation, whereas GSK2606414 and GSK2656157 inhibit PERK kinase directly at the ATP-binding site (IC50 = 0.4 nM and 0.9 nM, respectively) [1]. ISRIB does not exhibit direct PERK kinase inhibition; its mechanism requires prior eIF2α phosphorylation, enabling pathway modulation without blocking upstream stress-sensing functions [2]. Off-target kinase profiling indicates ISRIB lacks activity against a broad kinase panel, consistent with its non-ATP-competitive mechanism .

Target selectivity PERK eIF2B Kinase panel

ISRIB vs. Sephin1: Opposing ISR Modulation with Distinct Functional Outcomes in Oligodendrocytes

In primary human oligodendrocytes under metabolic stress, ISRIB restored process outgrowth and reduced delayed cell death, whereas Sephin1 (an ISR agonist) induced process retraction under control conditions and further enhanced retraction under stress conditions [1]. ISRIB also prolonged the recovery window when added to already stressed cells [1].

ISR modulation Oligodendrocyte Process outgrowth Cell survival

ISRIB vs. Next-Generation eIF2B Activators (2BAct, PRXS571): Divergent Outcomes in ALS Disease Progression

While ISRIB enhances survival of neurons expressing the ALS neurotoxic allele SOD1 G93A, the ISRIB-like eIF2B activators 2BAct and PRXS571 accelerate disease progression in transgenic SOD1G93A mice [1]. Treatment with 2BAct and PRXS571 anticipated disease onset, aggravated muscle denervation, increased motor neuronal death, and shortened survival time [1].

ALS SOD1G93A eIF2B activator Disease progression

ISRIB Blood-Brain Barrier Penetration: Quantified Brain Exposure Supporting CNS Research Applications

Trans-ISRIB crosses the blood-brain barrier in mice following intraperitoneal administration, with quantifiable brain concentrations exceeding its cellular IC50 by several-fold [1]. At 8 hours post-dose (0.25 mg/kg i.p.), mean brain concentration was 186.9 ng/g with a brain:plasma ratio of 0.54 [2]. Plasma half-life is approximately 8 hours [1].

Pharmacokinetics Blood-brain barrier Brain penetration CNS

ISRIB in Vanishing White Matter (VWM) Mouse Models: Dose-Dependent Phenotypic Amelioration

In two mouse models of VWM (a disease caused by eIF2B mutations), daily ISRIB administration (1 mg/kg i.p.) from 6-8 weeks of age significantly ameliorated clinical signs, with most pronounced effects in 2b4ho2b5he mice [1]. Treated mice showed improved neuroscore and reduced slips on balance beam compared to vehicle controls [1].

Vanishing White Matter VWM eIF2B Neuroscore

ISRIB Procurement-Driven Application Scenarios: When to Select ISRIB Over Alternative ISR Modulators


Neurodegenerative Disease Research Requiring Brain-Penetrant ISR Inhibition

ISRIB is indicated for in vivo studies of neurodegenerative conditions where chronic ISR activation is implicated, including Vanishing White Matter disease, traumatic brain injury, and age-related cognitive decline. The compound's quantifiable brain penetration (brain:plasma ratio 0.35-1.62 across doses) and plasma half-life of approximately 8 hours support once-daily dosing regimens in rodent models [1]. Selection of trans-ISRIB over mixed-isomer preparations is mandatory to achieve the 5 nM potency required for eIF2B activation [2].

Host-Directed Therapy Research in Infectious Disease

ISRIB has demonstrated adjunctive therapeutic benefit in a mouse model of tuberculosis, where it robustly lowered bacterial burdens compared to standard antibiotic therapy alone and accelerated time to sterility, with significantly reduced relapse rates after 4 months of treatment [1]. Researchers investigating host-directed therapies for chronic infections characterized by aberrant ISR activation should consider ISRIB based on this quantitative reduction in relapse outcomes. Note that this represents a host-directed rather than direct antimicrobial mechanism.

Mechanistic Studies of eIF2B Function Requiring Downstream ISR Modulation

ISRIB is the appropriate tool for studies requiring ISR inhibition without blocking upstream stress-sensing kinases (PERK, PKR, GCN2, HRI). Unlike PERK kinase inhibitors such as GSK2606414 (IC50 = 0.4 nM) or GSK2656157 (IC50 = 0.9 nM), ISRIB preserves upstream kinase signaling while restoring translation downstream of eIF2α phosphorylation [1]. This mechanistic distinction is critical for experiments where maintaining cellular stress-sensing capacity is required while reversing translational repression [2].

Screening and Validation of Next-Generation eIF2B Modulators

ISRIB serves as the reference standard for benchmarking novel eIF2B activators in cell-based assays measuring ATF4 reporter activity (IC50 = 5 nM for trans-ISRIB) [1]. Given that structurally related eIF2B activators (2BAct, PRXS571) exhibit divergent and sometimes detrimental outcomes in disease models [2], ISRIB remains the most extensively characterized eIF2B activator for comparative pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isrib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.